molecular formula C16H22Cl2N2O B1372177 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride CAS No. 1185298-45-6

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride

Cat. No.: B1372177
CAS No.: 1185298-45-6
M. Wt: 329.3 g/mol
InChI Key: LFGAVHJJWWFSKK-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is a chemical compound with the molecular formula C13H24Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a phenoxy group, and a dihydrochloride salt form, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride typically involves the reaction of 4-amino-3-methylphenol with an appropriate alkylating agent to introduce the phenoxyethyl group. This is followed by the methylation of the amine group and subsequent formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenoxy groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride
  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride
  • N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diisopropylamine dihydrochloride

Uniqueness

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, which can be advantageous for certain uses.

Properties

IUPAC Name

2-methyl-4-[2-(N-methylanilino)ethoxy]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c1-13-12-15(8-9-16(13)17)19-11-10-18(2)14-6-4-3-5-7-14;;/h3-9,12H,10-11,17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGAVHJJWWFSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C2=CC=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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